molecular formula C14H16ClFO3 B1326035 Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate CAS No. 951886-40-1

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate

Cat. No.: B1326035
CAS No.: 951886-40-1
M. Wt: 286.72 g/mol
InChI Key: BIPWTTDVCADHBS-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate (CAS 951886-25-2) is a high-purity chemical compound with the molecular formula C14H16ClFO3 and a molecular weight of 286.73 g/mol . This ester features a hexanoate chain terminated with a ketone-linked 4-chloro-2-fluorophenyl ring, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry. Its primary research application is as a key synthetic intermediate in the development of novel pharmaceutical agents. Compounds with the 2-chloro-4-fluorophenyl moiety, such as this one, have been identified in non-clinical pharmacokinetic studies for their role in forming the core structure of biologically active molecules . Researchers value this compound for its reactivity, which allows for further functionalization at the ester and ketone groups, enabling the construction of more complex target molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPWTTDVCADHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-chloro-2-fluorophenylacetic acid. This intermediate is then subjected to esterification with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can modulate biological pathways. For instance, its ester group can be hydrolyzed to release active carboxylic acids, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structural analogs vary primarily in the substituents on the phenyl ring and the ester group. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate 4-chloro-2-fluorophenyl C14H15ClFO3* ~285.72 Electron-withdrawing substituents (Cl, F) enhance stability and reactivity.
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate 2,5-dimethoxyphenyl C15H20O5 280.31 Electron-donating methoxy groups increase solubility in polar solvents.
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate 2,5-dichlorophenyl C14H14Cl2O3 302.18 Higher lipophilicity due to additional Cl substituent.
Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate 4-isopropylphenyl C17H24O3 276.37 Bulky isopropyl group introduces steric hindrance.
Ethyl 6-[2-(morpholinomethyl)-phenyl]-6-oxohexanoate 2-(morpholinomethyl)phenyl C20H28NO4 346.44 Morpholine moiety enhances water solubility and bioavailability.

Key Observations :

  • Electronic Effects : Chloro and fluoro substituents (electron-withdrawing) increase electrophilicity at the ketone group, favoring nucleophilic reactions. Methoxy groups (electron-donating) reduce reactivity but improve solubility .

Physicochemical Properties

  • Melting Points: Analogs like methyl 6-(2,5-dimethoxyphenyl)hexanoate melt at 75–77°C, while thiadiazolyl-substituted hexanoates exhibit lower melting points (e.g., 87–91°C), correlating with reduced crystallinity due to heterocyclic groups .
  • Solubility: Morpholinomethyl and methoxy-substituted derivatives demonstrate improved aqueous solubility compared to halogenated analogs .

Biological Activity

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hexanoate backbone with a chlorinated and fluorinated phenyl substituent. The molecular formula is C13H14ClFO3C_{13}H_{14}ClFO_3, and it has a molecular weight of approximately 270.7 g/mol. The presence of fluorine enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, releasing active carboxylic acids that can modulate various biochemical pathways. The compound's ester group can be hydrolyzed to yield active metabolites that interact with enzymes and receptors in biological systems, potentially leading to antimicrobial and anti-inflammatory effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties:

  • Studies have suggested that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in drug development.

2. Anti-inflammatory Effects:

  • The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Molecular Formula Key Features
This compoundC13H14ClFO3C_{13}H_{14}ClFO_3Contains both chlorine and fluorine; potential antimicrobial activity
Ethyl 4-chloro-2-fluorophenylacetateC11H12ClFO2C_{11}H_{12}ClFO_2Similar structure but lacks the hexanoate moiety
Ethyl 6-(2-fluorophenyl)-6-oxohexanoateC13H14FO3C_{13}H_{14}FO_3Different fluorine position; explored for medicinal applications

This comparison highlights the unique structural features of this compound that may enhance its biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study:
    • A study conducted on various bacterial strains demonstrated that the compound exhibited significant antimicrobial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated promising potency compared to standard antibiotics.
  • Anti-inflammatory Mechanism Investigation:
    • Research focusing on the anti-inflammatory properties revealed that this compound effectively reduced pro-inflammatory cytokine levels in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
  • Pharmacokinetic Studies:
    • Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, which could enhance its therapeutic potential when formulated as a drug .

Q & A

Basic: What are the standard synthetic routes for Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate?

Methodological Answer:
The compound is typically synthesized via condensation reactions between substituted benzaldehydes (e.g., 4-chloro-2-fluorobenzaldehyde) and ethyl 6-oxohexanoate. Key steps include:

  • Aldol condensation : Catalyzed by bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF, THF) under reflux conditions .
  • Purification : Column chromatography or recrystallization to isolate the ester product.
  • Yield optimization : Adjusting reaction time (12–24 hours) and stoichiometric ratios (aldehyde:ketoester = 1:1.2) to mitigate side reactions like keto-enol tautomerization .

Key Characterization : Confirm the product via FT-IR (ester C=O stretch at ~1730 cm⁻¹, ketone C=O at ~1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm, ethyl ester quartet at δ 4.1–4.3 ppm) .

Basic: How is the structural integrity of this compound validated in research settings?

Methodological Answer:
Validation combines spectroscopic and chromatographic techniques:

  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 300–310 (exact mass depends on isotopic Cl/F patterns) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (e.g., 95% acetonitrile/water mobile phase) .
  • Elemental Analysis : Confirmation of C, H, N, Cl, and F percentages within ±0.3% of theoretical values .

Advanced: How do substituents (Cl, F) influence the compound’s electronic and steric properties?

Methodological Answer:
The 4-chloro-2-fluorophenyl group induces:

  • Electron-withdrawing effects : Fluorine’s high electronegativity reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance. Chlorine adds steric bulk, affecting molecular packing .
  • Impact on reactivity : The meta-directing Cl and ortho/para-directing F influence regioselectivity in further functionalization (e.g., nitration or Suzuki coupling) .
  • Computational analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactivity .

Experimental validation : Compare reaction kinetics with analogs (e.g., 4-methylphenyl derivatives) to isolate substituent effects .

Advanced: What strategies optimize reaction conditions for scaled synthesis?

Methodological Answer:

  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation rates without side-product formation .
  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing reaction time (2–4 hours vs. 12 hours batch) and improving yield (>85%) .
  • Process Analytical Technology (PAT) : Real-time monitoring via inline FT-IR or Raman spectroscopy ensures reaction consistency .

Advanced: How is biological activity evaluated in preclinical studies?

Methodological Answer:

  • In vitro assays :
    • Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ determination (typical range: 10–50 µM) .
    • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to explore anti-inflammatory potential .
  • Metabolic stability : Incubation with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • ADME profiling : Caco-2 permeability assays and plasma protein binding studies to predict oral bioavailability .

Advanced: How are crystallographic studies conducted to resolve its solid-state structure?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: ethyl acetate/hexane). Use SHELXL for structure refinement .
  • Key parameters :
    • Space group (e.g., P2₁/c), unit cell dimensions (a, b, c, β).
    • Halogen bonding: Cl⋯O interactions (2.9–3.2 Å) stabilize crystal packing .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

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